molecular formula C12H12FNO3S B14907426 4-(((4-Fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole

4-(((4-Fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole

Cat. No.: B14907426
M. Wt: 269.29 g/mol
InChI Key: VFURFCUTPQADQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((4-Fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole is an organic compound that features a fluorophenyl group, a sulfonyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine hydrochloride under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride derivative and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(((4-Fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and heat.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4-(((4-Fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(((4-Fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl methyl sulfone: A compound with a similar fluorophenyl and sulfonyl group but lacking the isoxazole ring.

    3,5-Dimethylisoxazole: A compound with a similar isoxazole ring but lacking the fluorophenyl and sulfonyl groups.

    4-((4-Fluorophenyl)sulfonyl)phenol: A compound with a similar fluorophenyl and sulfonyl group but with a phenol group instead of the isoxazole ring.

Uniqueness

4-(((4-Fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole is unique due to the combination of its fluorophenyl, sulfonyl, and isoxazole groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the isoxazole ring can enhance the compound’s stability and reactivity, while the fluorophenyl group can improve its binding affinity to molecular targets.

Properties

Molecular Formula

C12H12FNO3S

Molecular Weight

269.29 g/mol

IUPAC Name

4-[(4-fluorophenyl)sulfonylmethyl]-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C12H12FNO3S/c1-8-12(9(2)17-14-8)7-18(15,16)11-5-3-10(13)4-6-11/h3-6H,7H2,1-2H3

InChI Key

VFURFCUTPQADQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.